molecular formula C18H20F3N3O B5321938 {1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol

{1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol

Cat. No. B5321938
M. Wt: 351.4 g/mol
InChI Key: FCQNUJIMKLILPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been extensively studied for its various pharmacological properties and has shown promising results.

Mechanism of Action

The mechanism of action of {1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol is not fully understood. However, it is believed to act on certain receptors in the body, such as the dopamine and serotonin receptors, to produce its pharmacological effects. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-tumor activity in certain types of cancer. The compound has been shown to have low toxicity and is well-tolerated in animal models, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using {1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol in lab experiments include its high affinity for certain receptors in the body, making it a potential candidate for targeted drug delivery. The compound has also been shown to have low toxicity and is well-tolerated in animal models. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of {1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol. One direction is to further study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer and infectious diseases. The compound's mechanism of action and its potential for targeted drug delivery also warrant further investigation. Overall, the study of this compound holds great promise for the development of new therapeutic agents.

Synthesis Methods

The synthesis of {1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol involves a multi-step process. The first step involves the reaction between 2-(trifluoromethyl)benzyl chloride and pyrazine to form 2-(trifluoromethyl)benzylpyrazine. This compound is then reacted with piperidine to form the final product this compound. The synthesis of this compound has been optimized to obtain high yields and purity.

Scientific Research Applications

{1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol has been extensively studied for its potential use as a therapeutic agent. It has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer and infectious diseases. The compound has been shown to have a high affinity for certain receptors in the body, making it a potential candidate for targeted drug delivery.

properties

IUPAC Name

[1-pyrazin-2-yl-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O/c19-18(20,21)15-4-2-1-3-14(15)11-17(13-25)5-9-24(10-6-17)16-12-22-7-8-23-16/h1-4,7-8,12,25H,5-6,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQNUJIMKLILPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2C(F)(F)F)CO)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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